

Methyl 4-nitrobutanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 4-nitrobutanoate

Cat. No.: B135756

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobutanoate is a versatile bifunctional molecule containing both a nitro group and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of various nitrogen-containing compounds, including amino acids, lactams, and other biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of **methyl 4-nitrobutanoate**, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl 4-nitrobutanoate is a clear, yellow to amber liquid.^[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ NO ₄	[2]
Molecular Weight	147.13 g/mol	[2]
CAS Number	13013-02-0	[2]
Appearance	Clear yellow to amber liquid	[1]
Boiling Point	106-110 °C at 9 mmHg	[2]
Density	1.149 g/mL at 25 °C	[2]
Refractive Index (n _D ²⁰)	1.438	[2]
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.	[3]
Flash Point	85 °C (185 °F) - closed cup	[4]

Synthesis

A common and straightforward method for the synthesis of **methyl 4-nitrobutanoate** is the Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-Nitrobutyric Acid

Materials:

- 4-nitrobutyric acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Saturated aqueous sodium bicarbonate solution

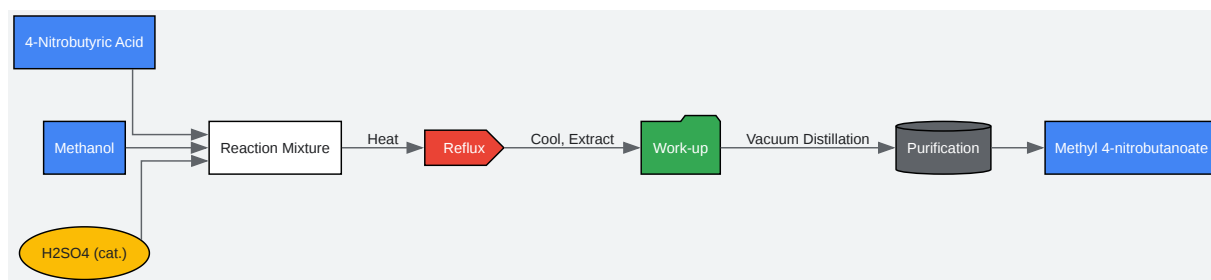
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate or diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).
- **Acid Catalysis:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude

methyl 4-nitrobutanoate.

- Purification: The crude product can be purified by vacuum distillation to obtain the final product.



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Figure 1: Synthetic workflow for **methyl 4-nitrobutanoate** via Fischer esterification.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization and purity assessment of **methyl 4-nitrobutanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
 - A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂) at approximately 4.4 ppm.
 - A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-CH₂CH₂CH₂-) around 2.2 ppm.

- A triplet for the methylene protons adjacent to the ester group ($-\text{CH}_2\text{COOCH}_3$) at approximately 2.5 ppm.
- ^{13}C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:
 - The carbonyl carbon of the ester at approximately 172 ppm.
 - The carbon attached to the nitro group at approximately 75 ppm.
 - The methyl carbon of the ester at approximately 52 ppm.
 - The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-nitrobutanoate** will exhibit characteristic absorption bands for its functional groups:

- Nitro Group (NO_2): Strong asymmetric and symmetric stretching vibrations around 1550 cm^{-1} and 1350 cm^{-1} , respectively.[\[5\]](#)
- Ester Group ($\text{C}=\text{O}$): A strong carbonyl stretching band in the region of $1750\text{--}1730\text{ cm}^{-1}$.[\[5\]](#)
- Ester Group ($\text{C}-\text{O}$): Stretching vibrations in the $1300\text{--}1000\text{ cm}^{-1}$ region.[\[5\]](#)
- Alkyl C-H: Stretching vibrations in the $3000\text{--}2850\text{ cm}^{-1}$ range.[\[5\]](#)

Mass Spectrometry (MS)

In mass spectrometry, **methyl 4-nitrobutanoate** is expected to undergo fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group ($-\text{OCH}_3$) or the entire ester group. For nitroalkanes, the loss of the nitro group (NO_2) is a characteristic fragmentation. The molecular ion peak (M^+) may be observed, but its intensity can vary.

Reactivity and Synthetic Applications

The dual functionality of **methyl 4-nitrobutanoate** allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions Involving the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a route to γ -amino esters and their derivatives, such as pyrrolidones.

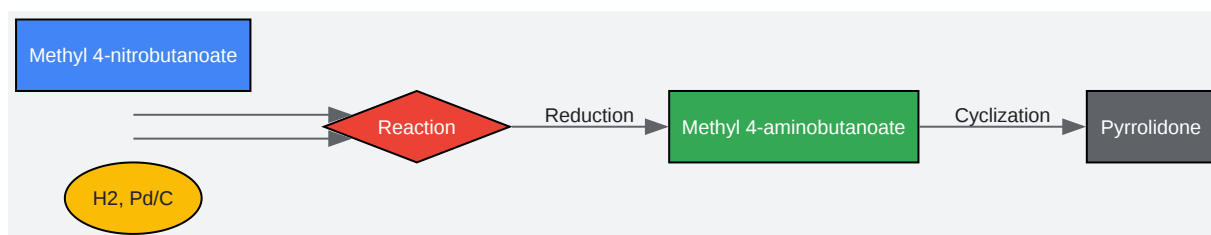
Experimental Protocol: Reduction of **Methyl 4-nitrobutanoate**

Materials:

- **Methyl 4-nitrobutanoate**
- Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)
- Hydrogen source (e.g., Hydrogen gas or ammonium formate)
- Solvent (e.g., Methanol or Ethanol)
- Filtration apparatus

Procedure (Catalytic Hydrogenation):

- Dissolve **methyl 4-nitrobutanoate** in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
- Add a catalytic amount of Pd/C (typically 5-10 mol%).
- Pressurize the vessel with hydrogen gas (typically 1-5 atm).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).
- Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobutanoate.



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Figure 2: Reduction of the nitro group and subsequent cyclization.

The α -protons to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or ketones to form β -nitro alcohols.^[6] This reaction is a powerful tool for C-C bond formation.^[6]

Experimental Protocol: Henry Reaction with an Aldehyde

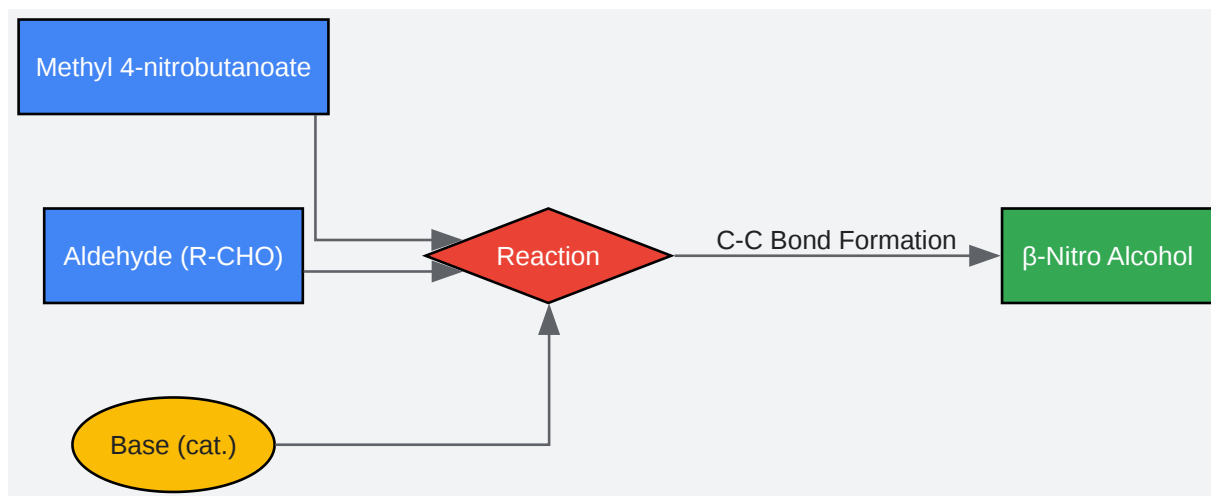
Materials:

- **Methyl 4-nitrobutanoate**
- Aldehyde (e.g., benzaldehyde)
- Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)
- Solvent (e.g., THF, CH₂Cl₂)

Procedure:

- Dissolve **methyl 4-nitrobutanoate** and the aldehyde in the chosen solvent.
- Add a catalytic amount of the base to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

- Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude β -nitro alcohol, which can be further purified by chromatography.



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Figure 3: The Henry reaction of **methyl 4-nitrobutanoate** with an aldehyde.

The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group via the Nef reaction.^[7] This involves the formation of a nitronate salt followed by acidic hydrolysis.^[7]

Reactions Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions such as hydrolysis, amidation, and reduction.

- Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (4-nitrobutyric acid).
- Amidation: Reaction with amines can form the corresponding amides.
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the ester to a primary alcohol. Note that LiAlH_4 can also reduce the nitro group.

Safety and Handling

Methyl 4-nitrobutanoate should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

Methyl 4-nitrobutanoate is a synthetically useful building block with two distinct and reactive functional groups. Its ability to participate in a variety of chemical transformations, including reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester manipulations, makes it a valuable precursor for the synthesis of a diverse range of target molecules in the fields of pharmaceutical and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

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